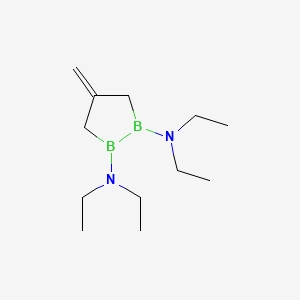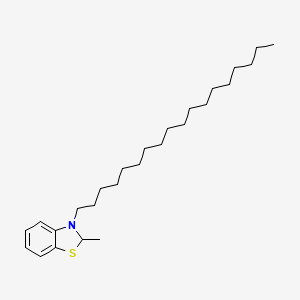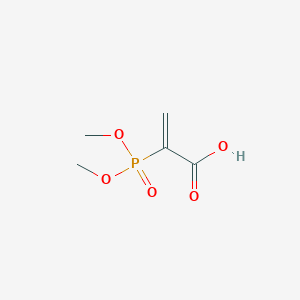
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone is a chemical compound with the molecular formula C17H22O2 It is known for its unique structure, which includes a benzoyl group attached to a cyclopentyl ring that is further substituted with phenylmethanone
准备方法
The synthesis of (3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride and 2,2,3-trimethylcyclopentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Signal Transduction: It may affect signal transduction pathways, altering cellular responses and functions.
相似化合物的比较
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone can be compared with other similar compounds, such as:
1-(3-Benzoyl-1,2,2-trimethylcyclopentyl)ethanone: This compound has a similar structure but differs in the position of the benzoyl group.
1-(3-Benzoyl-2,2,3-trimethylcyclopentyl)ethanone: Another closely related compound with slight variations in the cyclopentyl ring substitution.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications in scientific research and industry.
属性
分子式 |
C22H24O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
(3-benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone |
InChI |
InChI=1S/C22H24O2/c1-21(2)18(19(23)16-10-6-4-7-11-16)14-15-22(21,3)20(24)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |
InChI 键 |
VSSQZOJJQVIVRA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCC1(C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
